N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
Description
N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structures
Properties
Molecular Formula |
C8H12N4O3S2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C8H12N4O3S2/c13-7(3-16-8-9-5-10-12-8)11-6-1-2-17(14,15)4-6/h5-6H,1-4H2,(H,11,13)(H,9,10,12) |
InChI Key |
DQRMDWFIMXMIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the reaction of a thiolane derivative with a triazole compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted acetamides.
Scientific Research Applications
N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. The pathways involved in its mechanism of action may include the inhibition of specific metabolic processes or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide: can be compared with other heterocyclic compounds containing sulfur and nitrogen atoms, such as:
Uniqueness
The uniqueness of N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
